Exclusive Substrate for 12-O-Methyltransferase
12-Hydroxydihydrochelirubine is the dedicated and obligate substrate for EC 2.1.1.120 (12-hydroxydihydrochelirubine 12-O-methyltransferase) in the macarpine biosynthetic pathway. Dihydrochelirubine (lacking the 12-OH group) cannot serve as substrate for this methyltransferase; only the 12-hydroxylated form is accepted [1]. Macarpine represents the most highly oxidized benzophenanthridine alkaloid found in nature, and this compound occupies the penultimate position in that pathway [2].
| Evidence Dimension | Enzymatic substrate specificity for 12-O-methyltransferase |
|---|---|
| Target Compound Data | Exclusive substrate; methyl acceptor at 12-OH position |
| Comparator Or Baseline | Dihydrochelirubine (CAS 28342-26-9): no 12-OH group; dihydrosanguinarine: no 12-OH; chelirubine: quaternary structure, different oxidation state |
| Quantified Difference | Qualitative: target compound uniquely accepted; comparators show zero conversion |
| Conditions | In vitro enzymatic assay with microsomal preparations from Thalictrum bulgaricum |
Why This Matters
For researchers studying macarpine biosynthesis or requiring the terminal precursor for pathway reconstitution, this compound is functionally non-substitutable.
- [1] KEGG Enzyme: EC 2.1.1.120. 12-hydroxydihydrochelirubine 12-O-methyltransferase. Reaction: S-adenosyl-L-methionine + 12-hydroxydihydrochelirubine → S-adenosyl-L-homocysteine + dihydromacarpine. View Source
- [2] BRENDA. EC 1.14.14.101 and EC 2.1.1.120 pathway annotation: 12-hydroxydihydrochelirubine as penultimate step in macarpine biosynthesis. View Source
